

Protocol for the synthesis of 2-Acetylnicotinic acid using palladium catalyst

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Compound of Interest

Compound Name: 2-Acetylnicotinic acid

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Synthesis of 2-Acetylnicotinic Acid via Palladium-Catalyzed Hydrogenation

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of **2-acetylnicotinic acid**, a key intermediate in the production of various pharmaceuticals and herbicides. The described method utilizes a palladium on carbon (Pd/C) catalyst for the deoxygenation of **2-acetylnicotinic acid** N-oxide through hydrogenation. This process is presented as a more environmentally friendly and efficient alternative to traditional methods that use phosphorus halides. The protocol includes a comprehensive list of materials, a step-by-step procedure, and data presented in a clear, tabular format for easy interpretation. A visual workflow of the experimental process is also provided using a Graphviz diagram.

Introduction

2-Acetylnicotinic acid is a significant building block in organic synthesis, particularly in the agrochemical and pharmaceutical industries.[1] Traditional synthesis routes often involve the use of harsh reagents like phosphorus trichloride (PCl₃) or phosphorus tribromide (PBr₃) for the deoxygenation of nicotinic acid N-oxide derivatives, which can lead to environmental concerns and increased production costs.[2] The utilization of a palladium catalyst offers a cleaner and

more efficient pathway. This protocol details a practical and scalable method for the synthesis of **2-acetylnicotinic acid** via the hydrogenation of **2-acetylnicotinic acid** N-oxide using a 10% palladium on carbon (Pd/C) catalyst.[\[2\]](#)[\[3\]](#)

Experimental Protocol

This protocol is adapted from established chemical literature.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials and Reagents

Reagent/Material	Grade	Supplier	Comments
2-Acetylnicotinic acid N-oxide	≥98%	Commercially Available	Starting material
Sodium hydroxide (NaOH)	Reagent	Commercially Available	For pH adjustment
10% Palladium on carbon (Pd/C)	-	Commercially Available	Catalyst
Hydrochloric acid (HCl)	6N	Commercially Available	For pH adjustment
Water	Deionized	-	Solvent
Methanol	Anhydrous	Commercially Available	For extraction
Celite®	-	Commercially Available	Filtration aid
Hydrogen (H ₂) gas	High Purity	-	Reducing agent

Equipment

- Hydrogenation apparatus (e.g., Parr hydrogenator)
- Round-bottom flask
- Magnetic stirrer and stir bar

- pH meter or pH paper
- Buchner funnel and filter paper
- Rotary evaporator
- Standard laboratory glassware

Procedure

- Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 16.0 g (88.4 mmol) of **2-acetylnicotinic acid** N-oxide in 300 ml of water.[\[3\]](#)
- Add a solution of 3.5 g (88.4 mmol) of sodium hydroxide in water to the mixture.[\[3\]](#)
- Adjust the pH of the solution to 9 by the careful addition of 6N NaOH.[\[3\]](#)
- Catalyst Addition: To the pH-adjusted solution, add 1.6 g of 10% palladium on carbon.[\[3\]](#)
- Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Pressurize the vessel with hydrogen gas and stir the mixture vigorously. The reaction is complete when approximately a 20% excess of the theoretical amount of hydrogen has been consumed.[\[3\]](#)
- Work-up:
 - Carefully vent the hydrogen from the apparatus.
 - Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[\[1\]](#)[\[3\]](#)
 - Adjust the pH of the filtrate to 2.5 using 6N HCl.[\[3\]](#)
 - Remove the solvent by rotary evaporation.[\[3\]](#)
- Isolation of Product:
 - Take up the resulting residue in methanol.[\[3\]](#)
 - Filter the methanolic solution to remove any inorganic salts.

- Evaporate the methanol from the filtrate to yield the final product, **2-acetylnicotinic acid**, as a pale beige solid.[3]

Data Summary

Parameter	Value	Unit	Reference
Starting Material (2-Acetylnicotinic acid N-oxide)	16.0	g	[3]
Moles of Starting Material	88.4	mmol	[3]
Sodium Hydroxide	3.5	g	[3]
10% Palladium on Carbon	1.6	g	[3]
Solvent (Water)	300	ml	[3]
Final pH for Hydrogenation	9	-	[3]
Final pH for Product Isolation	2.5	-	[3]

Experimental Workflow



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Caption: Workflow for the synthesis of **2-acetylnicotinic acid**.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of **2-acetylnicotinic acid** using a palladium on carbon catalyst. This approach avoids the use of hazardous reagents and offers a high-yielding pathway to a valuable chemical intermediate. The detailed steps and clear data presentation are intended to facilitate the successful replication of this synthesis by researchers in various fields.

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